![molecular formula C19H14BrClN2O B4723418 5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4723418.png)
5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
Overview
Description
5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has been of interest to scientific researchers due to its potential applications in pharmaceuticals.
Scientific Research Applications
5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's, and Parkinson's. It has also been investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide can affect various biochemical and physiological processes in the body. It has been shown to inhibit cell growth, induce apoptosis, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potential to target specific enzymes and proteins. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One direction is to investigate its potential as a treatment for specific diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to further elucidate its mechanism of action and identify specific targets for its activity. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O/c20-15-3-6-18(21)17(12-15)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUVJHDPCZJVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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